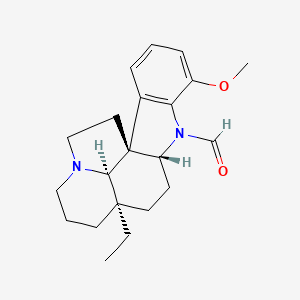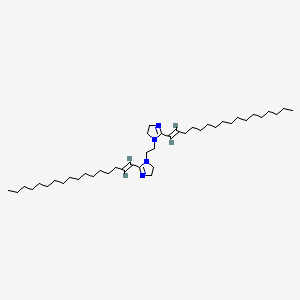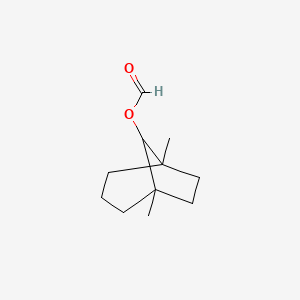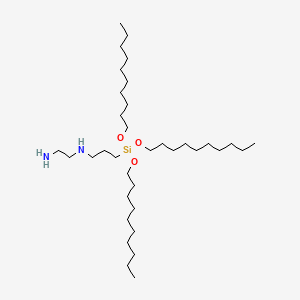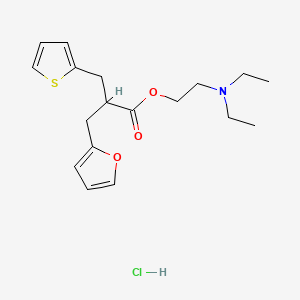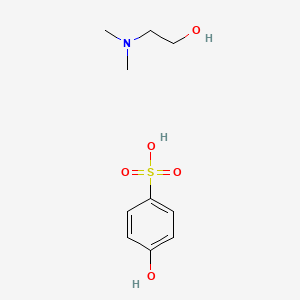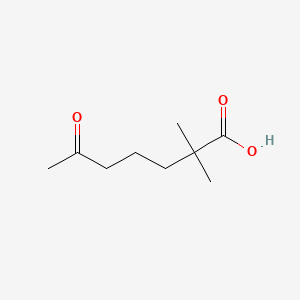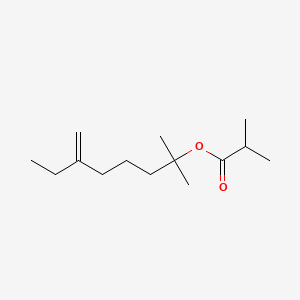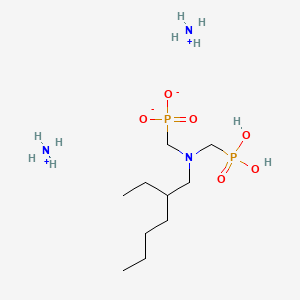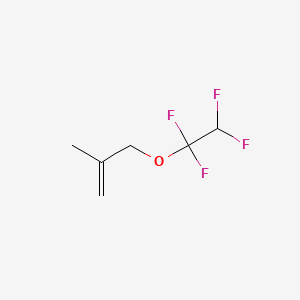
2-Methyl-3-(1,1,2,2-tetrafluoroethoxy)propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(1,1,2,2-tetrafluoroethoxy)propene is an organic compound characterized by the presence of a tetrafluoroethoxy group attached to a propene backbone. This compound is notable for its unique chemical properties, which make it valuable in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(1,1,2,2-tetrafluoroethoxy)propene typically involves the reaction of 2-methylpropene with 1,1,2,2-tetrafluoroethanol under specific conditions. A common method includes the use of a strong acid catalyst to facilitate the etherification process. The reaction is carried out at controlled temperatures to ensure the desired product yield.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new ethers or other substituted products.
科学研究应用
2-Methyl-3-(1,1,2,2-tetrafluoroethoxy)propene finds applications in various fields:
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 2-Methyl-3-(1,1,2,2-tetrafluoroethoxy)propene involves its interaction with specific molecular targets. The tetrafluoroethoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in research and industrial applications.
相似化合物的比较
- 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene
- 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene
- 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether
Comparison: 2-Methyl-3-(1,1,2,2-tetrafluoroethoxy)propene is unique due to its propene backbone, which imparts distinct chemical properties compared to its aromatic counterparts like 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene. The presence of the tetrafluoroethoxy group enhances its stability and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
83168-73-4 |
|---|---|
分子式 |
C6H8F4O |
分子量 |
172.12 g/mol |
IUPAC 名称 |
2-methyl-3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene |
InChI |
InChI=1S/C6H8F4O/c1-4(2)3-11-6(9,10)5(7)8/h5H,1,3H2,2H3 |
InChI 键 |
IQFNZCSQGLXBJM-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)COC(C(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


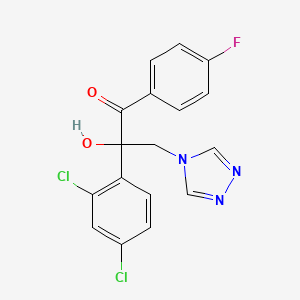
![[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate](/img/structure/B12676215.png)
![1-(6-Methyl-2-pyridyl)-1h,3h-pyrido[1,2-c][1,3]oxazine](/img/structure/B12676227.png)
